Sulfo-Cy3.5 amine
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Overview
Description
Sulfo-Cy3.5 amine is a sulfonated cyanine dye that exhibits red-orange fluorescence. It is a water-soluble dye with an amino group, making it highly suitable for conjugation with various biomolecules. The compound is widely used in biological labeling due to its excellent photostability and high extinction coefficient .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy3.5 amine is synthesized through the sulfonation of Cyanine 3.5, followed by the introduction of an amine group. The synthesis involves the following steps:
Sulfonation: Cyanine 3.5 is treated with sulfonating agents to introduce sulfonate groups, enhancing its water solubility.
Amine Introduction: The sulfonated Cyanine 3.5 is then reacted with an amine-containing reagent to introduce the primary amine group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of Cyanine 3.5 are sulfonated using industrial sulfonating agents.
Amine Functionalization: The sulfonated product is then reacted with amine-containing reagents under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3.5 amine undergoes various chemical reactions, including:
Conjugation Reactions: The primary amine group can react with electrophiles such as activated esters and epoxides, forming stable covalent bonds.
Substitution Reactions: The sulfonate groups can participate in substitution reactions, enhancing the dye’s solubility and stability.
Common Reagents and Conditions
Electrophiles: Activated esters (e.g., N-hydroxysuccinimide esters), epoxides.
Reaction Conditions: Typically carried out in aqueous or organic solvents, depending on the specific application
Major Products
The major products formed from these reactions are conjugates of this compound with biomolecules such as proteins, antibodies, peptides, and nucleic acids .
Scientific Research Applications
Sulfo-Cy3.5 amine is extensively used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, antibodies, peptides, and nucleic acids for imaging and tracking purposes
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes for various industrial applications.
Mechanism of Action
Sulfo-Cy3.5 amine exerts its effects through its fluorescent properties. The primary amine group facilitates conjugation with biomolecules, allowing the dye to be used in various labeling applications. The sulfonate groups enhance the dye’s water solubility and stability, making it suitable for use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Texas Red®: Another red-fluorescent dye with similar excitation and emission properties.
Alexa Fluor 594: A red-fluorescent dye with high photostability and brightness.
BODIPY® TR: A red-fluorescent dye with excellent photostability.
DyLight 594: A red-fluorescent dye used in various labeling applications.
Uniqueness
Sulfo-Cy3.5 amine stands out due to its high water solubility and stability, which are attributed to the presence of sulfonate groups. These properties make it particularly suitable for labeling biomolecules in aqueous environments, reducing the risk of hydrophobic aggregation and enhancing the stability of the labeled products .
Properties
Molecular Formula |
C44H52K2N4O13S4 |
---|---|
Molecular Weight |
1051.4 g/mol |
IUPAC Name |
dipotassium;(2E)-3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H54N4O13S4.2K/c1-43(2)38(47(5)34-19-17-30-32(41(34)43)24-28(62(50,51)52)26-36(30)64(56,57)58)14-13-15-39-44(3,4)42-33-25-29(63(53,54)55)27-37(65(59,60)61)31(33)18-20-35(42)48(39)23-12-8-9-16-40(49)46-22-11-7-6-10-21-45;;/h13-15,17-20,24-27H,6-12,16,21-23,45H2,1-5H3,(H4-,46,49,50,51,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI Key |
VYVLYUQPKTXQLL-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |
Origin of Product |
United States |
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